tert-butyl N-{[(2-fluorophenyl)carbamoyl]methyl}carbamate
Description
tert-butyl N-{[(2-fluorophenyl)carbamoyl]methyl}carbamate is a carbamate derivative featuring a 2-fluorophenyl carbamoyl group linked to a tert-butyl-protected amine. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its structural motif combines the steric bulk of the tert-butyl group with the electronic effects of the fluorine atom, which can influence reactivity, solubility, and binding affinity in target systems .
Properties
IUPAC Name |
tert-butyl N-[2-(2-fluoroanilino)-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O3/c1-13(2,3)19-12(18)15-8-11(17)16-10-7-5-4-6-9(10)14/h4-7H,8H2,1-3H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUKPOHNBSRNQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection Using Di-tert-Butyl Dicarbonate (Boc₂O)
- Dissolve the amine (e.g., glycine methyl ester, 1.0 mmol) in tetrahydrofuran (THF, 2 mL/mmol).
- Add Boc₂O (1.2 mmol) and a catalytic agent (e.g., Fe(OTf)₃, 1 mol%).
- Stir at 20°C under solvent-free conditions for 5–10 minutes.
- Quench with water, extract with ethyl acetate, and purify via silica chromatography.
Data :
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Fe(OTf)₃ | Neat | 0.083 | 99 |
| [TPA][Pro] IL | Neat | 0.217 | 99 |
| Guanidine HCl | Ethanol | 0.25 | 96 |
This method achieves near-quantitative yields under mild conditions, making it ideal for acid-sensitive substrates.
Carbamoyl Chloride Intermediate Route
Formation of the 2-fluorophenyl carbamoyl group via carbamoyl chloride intermediates is a two-step process:
Carbamoyl Chloride Synthesis
- React 2-fluoroaniline (1.0 mmol) with triphosgene (0.5 eq) in dichloromethane (DCM) at −78°C.
- Add pyridine (1.1 eq) dropwise and stir for 1 hour.
- Isolate the carbamoyl chloride via filtration under inert atmosphere.
Coupling with Boc-Protected Amine
Procedure :
- Dissolve Boc-protected aminomethyl compound (1.0 mmol) in DCM.
- Add carbamoyl chloride (1.2 mmol) and dimethylaminopyridine (DMAP, 0.1 eq).
- Stir at 25°C for 12 hours, then purify by recrystallization (hexane/EtOAc).
Yield : 85–92% (combined steps).
Isocyanate-Based Coupling
Direct coupling with 2-fluorophenyl isocyanate avoids chloride intermediates:
One-Pot Isocyanate Reaction
- React Boc-protected ethylenediamine (1.0 mmol) with 2-fluorophenyl isocyanate (1.2 mmol) in acetonitrile.
- Stir at 50°C for 6 hours.
- Concentrate under vacuum and purify via flash chromatography (hexane:EtOAc 3:1).
Zinc Chloride-Catalyzed Carbamate Formation
A catalytic approach enhances efficiency for large-scale synthesis:
ZnCl₂-Mediated Coupling
- Mix Boc-protected amine (1.0 mmol), 2-fluorophenyl carbamoyl chloride (1.2 mmol), and ZnCl₂ (1.5 eq) in toluene.
- Stir at 110°C for 3 hours.
- Quench with 10% citric acid, extract with DCM, and dry over Na₂SO₄.
Alternative Methods Using N-Carbamoylimidazoles
Activation via imidazole intermediates improves selectivity:
CDI-Mediated Activation
- Treat 2-fluoroaniline (1.0 mmol) with 1,1'-carbonyldiimidazole (CDI, 1.2 mmol) in THF.
- Add Boc-protected aminomethanol (1.0 mmol) and stir at 25°C for 24 hours.
- Purify by extraction (Et₂O/H₂O) and column chromatography.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Boc Protection | Rapid, high-yielding, mild conditions | Requires anhydrous conditions | 96–99 |
| Carbamoyl Chloride | Scalable, versatile | Hazardous reagents (triphosgene) | 85–92 |
| Isocyanate Coupling | Avoids chlorides | Sensitivity to moisture | 78–88 |
| ZnCl₂ Catalysis | High efficiency, low cost | Elevated temperature required | 86–94 |
| CDI Activation | Selective, no byproducts | Cost of CDI reagent | 89–93 |
Industrial-Scale Adaptations
Patent CN105461690A details a pilot-scale procedure:
- React Boc-protected pyrrole (60 g) with 3-pyridine sulfonyl chloride (53.2 g) in anhydrous THF.
- Use sodium hydride (24 g) as base at 50–60°C.
- Crystallize the product via pH adjustment (weak acidity) and isolate with 91% yield.
Chemical Reactions Analysis
Tert-butyl N-{[(2-fluorophenyl)carbamoyl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl N-{[(2-fluorophenyl)carbamoyl]methyl}carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of tert-butyl N-{[(2-fluorophenyl)carbamoyl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Phenyl Analogs
tert-butyl N-{[(2-chlorophenyl)carbamoyl]methyl}carbamate (IV-31c)
- Structural Difference : Chlorine replaces fluorine at the phenyl ring’s ortho position.
- Synthesis : Prepared via Boc-Leu-OH coupling with 2-chlorobenzylamine, yielding a white crystalline solid (mp: 102–105°C) .
- Key Data :
tert-butyl N-{[(4-fluorophenyl)carbamoyl]methyl}carbamate (2c)
Functional Group Variations
tert-butyl N-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}carbamate
- Structural Difference : Trifluoroethyl group replaces the 2-fluorophenyl moiety.
- Properties : Enhanced lipophilicity due to the trifluoromethyl group, impacting membrane permeability in drug candidates .
- Applications : Used in agrochemical research for pesticidal activity optimization .
tert-butyl N-[(1S)-1-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]-3-methylbutyl]carbamate
- Structural Difference : Incorporates a 1,3,4-oxadiazole ring and methylsulfanyl group.
tert-butyl Carbamates with Hydrophilic Modifications
tert-butyl N-[(2R)-2-(2-fluorophenyl)-2-hydroxyethyl]carbamate
- Structural Difference : Hydroxyethyl spacer introduces polarity.
- Synthesis : Chiral synthesis yields enantiomerically pure forms (e.g., CAS 1035490-58-4).
- Applications : Intermediate for β-blockers or antidepressants due to the hydroxyl group’s hydrogen-bonding capacity .
tert-butyl N-{[(4-methanesulfonylphenyl)carbamoyl]methyl}carbamate
Comparative Analysis Table
Research Findings and Trends
- Halogen Effects : Fluorine’s electronegativity improves metabolic stability in vivo compared to chlorine, but chlorine enhances crystallinity (higher mp) .
- Synthetic Efficiency : Suzuki coupling (e.g., compound 2c) achieves higher yields (96%) than palladium-catalyzed cross-couplings (56.6% in ) due to optimized boronic acid partners .
- Bioactivity : Oxadiazole-containing analogs () show promise in kinase inhibition, while sulfonyl derivatives () are prioritized for aqueous formulation compatibility.
Biological Activity
Tert-butyl N-{[(2-fluorophenyl)carbamoyl]methyl}carbamate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article examines the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 268.29 g/mol. The compound features a tert-butyl group, a carbamate moiety, and a 2-fluorophenyl group, which may influence its biological activity significantly due to the presence of the fluorine atom in the aromatic ring .
Structural Comparison
A comparative analysis with similar compounds highlights the unique features of this compound:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl (2-amino-5-fluorophenyl) carbamate | C12H16F2N2O2 | Contains an amino group, enhancing reactivity |
| Tert-butyl N-(2-methylphenyl) carbamate | C13H17N2O3 | Methyl substitution affects lipophilicity |
| Tert-butyl N-[carbamoyl(phenyl)methyl] carbamate | C13H16N2O3 | Lacks fluorine but shares core carbamate structure |
This table illustrates how the presence of different substituents can affect the properties and potential biological activities of these compounds.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Cholinesterase Inhibition : Some carbamates are known to inhibit cholinesterase enzymes, leading to increased levels of acetylcholine in synaptic clefts. This can result in neurotoxic effects if not properly managed.
- Nucleophilic Substitution Reactions : The compound may undergo nucleophilic substitution reactions, where the carbamate nitrogen can be protonated under acidic conditions, enhancing its electrophilicity. This could lead to interactions with various biological nucleophiles such as amines and alcohols.
- Hydrolysis : In aqueous environments, the compound may hydrolyze into its constituent parts, which could have distinct biological activities or toxicological profiles.
Toxicological Considerations
Given that some carbamates can exhibit varying degrees of toxicity based on their structure, it is essential to assess the safety profile of this compound through rigorous testing. The lack of specific safety data emphasizes the need for further research to evaluate potential hazards associated with this compound .
Q & A
Q. What are the common synthetic routes for tert-butyl N-{[(2-fluorophenyl)carbamoyl]methyl}carbamate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a primary amine (e.g., [(2-fluorophenyl)carbamoyl]methylamine) with tert-butyl chloroformate in the presence of a base. Key parameters include:
| Parameter | Conditions/Reagents | Purpose |
|---|---|---|
| Solvent | Dichloromethane (DCM) or THF | Facilitates reaction homogeneity |
| Base | Triethylamine (TEA) or DMAP | Neutralizes HCl byproduct |
| Temperature | 0–25°C | Controls reaction rate and selectivity |
| Optimization may involve adjusting stoichiometry (e.g., 1.2 eq. tert-butyl chloroformate) and monitoring via TLC or HPLC. Purification often uses column chromatography (silica gel, hexane/EtOAc) . |
Q. What analytical techniques are recommended for characterizing the compound’s purity and structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm substituent positions and carbamate linkage.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).
- HPLC/UPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .
Q. How does the compound’s stability under various storage conditions affect experimental reproducibility?
- Methodological Answer : Stability studies recommend:
- Storage Temperature : –20°C in airtight, light-resistant containers to prevent hydrolysis of the carbamate group.
- Solvent Compatibility : Avoid prolonged storage in polar aprotic solvents (e.g., DMF) due to potential degradation.
- Monitoring : Periodic NMR or LC-MS to detect decomposition (e.g., loss of tert-butyl group) .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the impact of fluorophenyl substitution on bioactivity?
- Methodological Answer :
- Structural Modifications : Synthesize analogs with varying halogen positions (e.g., 3-fluoro vs. 4-fluorophenyl) or substituents (e.g., methyl, nitro groups).
- Biological Assays : Test against target enzymes (e.g., proteases) using fluorescence-based activity assays. Measure IC₅₀ values and correlate with electronic (Hammett σ) or steric parameters.
- Computational Modeling : Density Functional Theory (DFT) to analyze electronic effects of fluorine substitution on carbamate reactivity .
Q. What methodologies are suitable for resolving contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardized Protocols : Replicate assays under controlled conditions (e.g., fixed ATP concentration in kinase assays).
- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and cellular models (e.g., apoptosis assays).
- Meta-Analysis : Compare datasets with tools like Prism or R to identify outliers or confounding variables (e.g., solvent effects in cell viability assays) .
Q. What computational approaches predict the compound’s interaction with enzymatic targets, and how are these validated experimentally?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., cytochrome P450). Focus on hydrogen bonds with fluorophenyl or carbamate groups.
- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of predicted complexes.
- Validation : Compare docking scores with experimental inhibition constants (Kᵢ) from enzyme kinetics (Lineweaver-Burk plots) .
Q. How can crystallography elucidate the compound’s solid-state conformation and intermolecular interactions?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., hexane/EtOAc). Resolve structure to <1.0 Å resolution.
- Hirshfeld Analysis : Quantify intermolecular contacts (e.g., C–H···O, π-π stacking) using CrystalExplorer.
- Thermal Analysis : TGA/DSC to correlate packing motifs with thermal stability .
Data Contradiction Analysis
- Example Issue : Discrepancies in reported IC₅₀ values for kinase inhibition.
- Resolution Strategy :
Verify assay conditions (e.g., ATP concentration, pH).
Test compound purity via HPLC and confirm batch-to-batch consistency.
Cross-validate using isothermal titration calorimetry (ITC) for binding thermodynamics .
Key Research Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
